molecular formula C10H8BrN B152758 8-Bromo-2-methylquinoline CAS No. 61047-43-6

8-Bromo-2-methylquinoline

Cat. No.: B152758
CAS No.: 61047-43-6
M. Wt: 222.08 g/mol
InChI Key: GQPRZSFQSOEDNV-UHFFFAOYSA-N
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Description

8-Bromo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Transformations

  • 8-Bromo-2-methylquinoline is involved in nucleophilic substitution reactions, particularly in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, which are key intermediates in various chemical syntheses. The process demonstrates unusual regioselectivity in the nucleophilic amination of bromo-methylquinoline diones (Choi & Chi, 2004).

  • The compound has been utilized in the Knorr Synthesis process, specifically in creating 6-bromo-4-methylquinolin-2(1H)-one. This synthesis method is significant in the preparation of materials for infectious disease research (Wlodarczyk et al., 2011).

Biological and Pharmaceutical Research

  • This compound derivatives have been explored for their potential in forming complexes with metal ions, which are of interest in the study of coordination chemistry and possibly in pharmaceutical applications (Edwards et al., 2011).

  • It has been used as a photoremovable protecting group for physiological studies, especially in the investigation of cell physiology. This application is important for understanding biological functions and for potential therapeutic interventions (Zhu et al., 2006).

  • Research into Schiff base ligands derived from bromo-methylquinoline compounds, including their metal complexes, has been conducted. These studies are relevant in the context of bioinorganic chemistry, particularly for understanding the interactions between metal ions and organic molecules in living organisms (Siddappa & Sultana Mayana, 2014).

Material Science and Catalysis

  • The compound is utilized in the synthesis and bromination of related quinoline derivatives, which can be significant in the development of materials for catalysis and other industrial applications (Gracheva & Tochilkin, 1980).

  • It plays a role in the synthesis of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors, which have therapeutic potential. This application is particularly relevant in the field of medicinal chemistry (Lord et al., 2009).

Safety and Hazards

The safety information for 8-Bromo-2-methylquinoline indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The title compound, this compound, is an important intermediate of medicine industry . The unit-cell of the title compound contains four molecules, and the corresponding bond lengths and angles of these molecules are agree with each other .

Properties

IUPAC Name

8-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPRZSFQSOEDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405818
Record name 8-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61047-43-6
Record name 8-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-methylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a refluxed solution of 2-bromoaniline (5.0 g, 29.1 mmol) in 6 N hydrochloric acid (15 mL) was added crotonaldehyde (2.2409 g, 32.0 mmol) drop wise. After heated under reflux for 8 h, the reaction mixture was cooled down and washed with 20 ml of ether, followed by addition of zinc chloride (3.95 g). The reaction mixture was stirred for 30 min at room temperature and another 15 min at 0° C. to give yellow solid. The solid was collected and washed with 3 N cold hydrochloric acid, and then suspended in 2-propanol (20 mL) and stirred for 5 min at room temperature. The solid was filtered and washed with 2-propanol until the washing becomes colorless, then washed with 20 mL of ether and dried with air. The solid was suspended in 15 mL of cold water and 5 mL of concentrated ammonium hydroxide was added. Shake it and then extract with 3×20 mL of ether. Dried over magnesium sulfate and concentrated to give a dark solid. Purification by chromatography (EtOAC/Hexanes 10:90) yielded a white solid product. (3.62 g, 56%) 1H NMR(400 MHz CDCl3) δ8.02 (2H, t, J=8.4 Hz), 7.73 (1H, d, J=8 Hz), 7.33 (2H, t, J=8), 2.82 (3H, s); 13C NMR (300 MHz CDCl3) δ160.2, 144.7, 136.4, 132.8, 127.6, 127.3, 125.9, 124.0, 122.7, 25.6; EIMS, m/z 221/223 (M/(M+2)); Anal. Calcd for C10H8BrN: C, 54.08; H, 3.63; N, 6.31. Found: C, 54.25; H, 3.41; N, 5.89.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2409 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of 8-Bromo-2-methylquinoline molecules within its crystal structure?

A1: The crystal structure analysis of this compound reveals that the two six-membered rings within the quinoline system are nearly coplanar. This is evidenced by the small dihedral angle of 0.49° measured between them []. Furthermore, the molecules arrange themselves in a face-to-face stacking pattern within the crystal lattice, with a centroid-to-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules [].

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